molecular formula C9H7FN2 B13713365 4-Fluoroquinolin-5-amine

4-Fluoroquinolin-5-amine

Cat. No.: B13713365
M. Wt: 162.16 g/mol
InChI Key: HNOJAFBUSMMYCQ-UHFFFAOYSA-N
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Description

4-Fluoroquinolin-5-amine:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroquinolin-5-amine typically involves the following steps:

    Cyclization Reaction: The starting material, 4-fluoroaniline, undergoes a cyclization reaction with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form 4-fluoroquinoline.

    Amination: The 4-fluoroquinoline is then subjected to an amination reaction using ammonia or an amine source under high temperature and pressure conditions to introduce the amine group at the 5-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-efficiency catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoroquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Fluoroquinolin-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of antibacterial and anticancer agents due to its enhanced biological activity.

    Biological Studies: The compound is studied for its potential to inhibit bacterial DNA gyrase and topoisomerase IV, making it a candidate for new antibiotic drugs.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated quinoline derivatives.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other fluorinated organic materials.

Mechanism of Action

The mechanism of action of 4-Fluoroquinolin-5-amine involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell membranes and bind to the target enzymes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic.

    Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

    Ofloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness

4-Fluoroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 4-position and the amine group at the 5-position enhances its reactivity and biological activity compared to other fluoroquinolones.

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

4-fluoroquinolin-5-amine

InChI

InChI=1S/C9H7FN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2

InChI Key

HNOJAFBUSMMYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=C2F)N

Origin of Product

United States

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